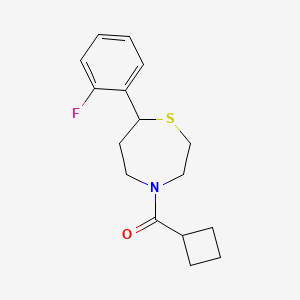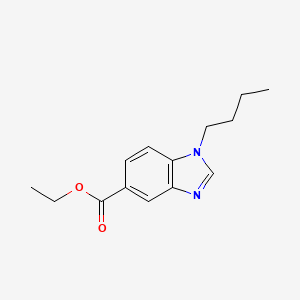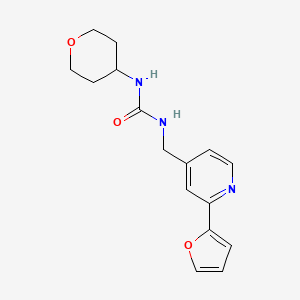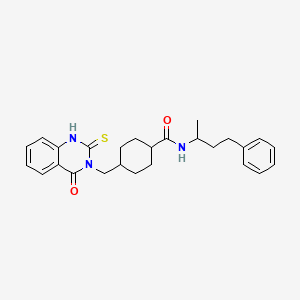![molecular formula C15H16N6 B2741316 N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1257548-41-6](/img/structure/B2741316.png)
N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a role in regulating immune responses. CPI-444 has shown potential as a therapeutic agent in cancer treatment, particularly in combination with other immunotherapies.
Aplicaciones Científicas De Investigación
Cancer Therapy: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) is a promising target for cancer treatment. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine. These compounds were synthesized as novel CDK2 inhibitors . Notably:
- Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for several compounds, with IC50 values as low as 0.057 μM .
Antitumor Activity and Cell Cycle Alteration
Compound 14, in particular, displayed potent dual activity against cancer cell lines and CDK2. It induced significant alterations in cell cycle progression and apoptosis within HCT cells. These findings suggest its potential as an antitumor agent .
In Silico ADMET Studies
In silico studies predicted suitable pharmacokinetic properties for these compounds. Their drug-likeness profiles were favorable, enhancing their potential as therapeutic agents .
Imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin Derivatives
Another study explored imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. While not directly related to our compound, it highlights the broader interest in targeting CDKs for cancer therapy .
Heterocyclic Derivatives and Anticancer Activity
In a separate investigation, heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage were synthesized and tested for in-vitro anticancer activity against various cancer cell lines. Although not specific to our compound, this work underscores the importance of exploring novel heterocycles for cancer treatment .
Mecanismo De Acción
Target of Action
The primary target of N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This interruption of the cell cycle can lead to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Propiedades
IUPAC Name |
N-cyclopentyl-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-2-8-12(9-3-1)21-15-13(10-16-21)14(18-20-19-15)17-11-6-4-5-7-11/h1-3,8-11H,4-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYKKKUGVSCVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2741236.png)


![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2741243.png)

![(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2741245.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2741247.png)

![5-[(4-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2741250.png)

![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2741254.png)
